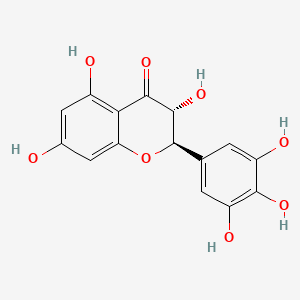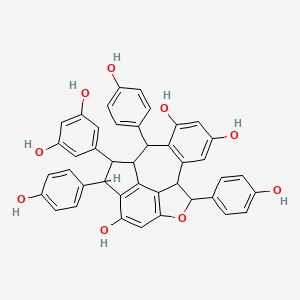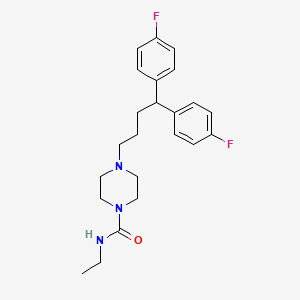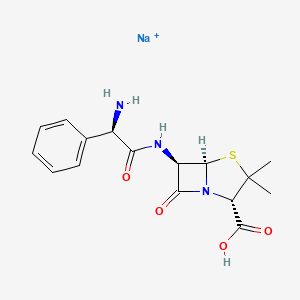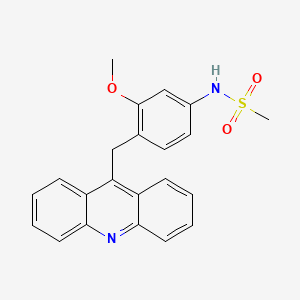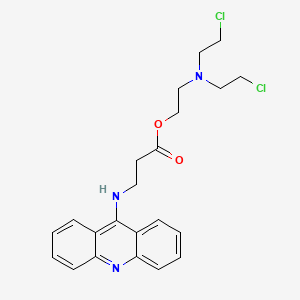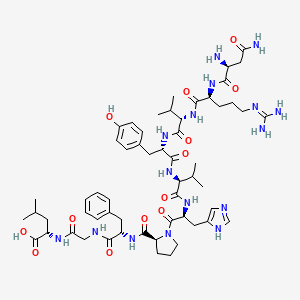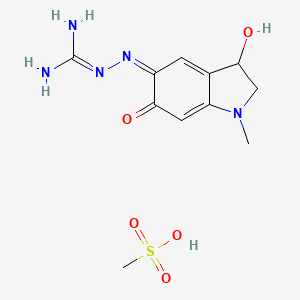
Adrenochrome monoaminoguanidine mesilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrenochrome monoaminoguanidine mesilate is a derivative of adrenochrome, a compound produced by the oxidation of adrenaline (epinephrine). It is known for its hemostatic properties, meaning it helps to stop bleeding by promoting blood clotting. This compound is used in various medical and scientific applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Adrenochrome monoaminoguanidine mesilate (AMM) primarily interacts with platelet surface-adrenoreceptors , which are Gq-coupled receptors . These receptors play a crucial role in the regulation of platelet function, including aggregation and secretion .
Mode of Action
When AMM binds to its primary targets, it results in the activation of the PLC IP3/DAG pathway . This interaction leads to an increase in the amount of calcium within the cell , which is a critical secondary messenger in cellular signal transduction.
Biochemical Pathways
AMM is involved in the quinoid oxidation of adrenaline , a process that can occur under certain conditions with the formation of quinones, such as adrenochrome . This pathway is known as the adrenaline autoxidation chain reaction, whose products are adrenochrome and radical compounds, superoxide anions .
Result of Action
The molecular and cellular effects of AMM’s action include enhanced recovery from radiation-induced leukopenia . In vivo and in vitro studies have shown that AMM increases the survival of GM-CFC, a committed progenitor cell . This suggests that AMM may have a protective effect on hematopoietic cells during radiation exposure.
Biochemical Analysis
Biochemical Properties
Adrenochrome Monoaminoguanidine Mesilate interacts with various enzymes, proteins, and other biomolecules. It is involved in the oxidation of adrenaline . Over 80% of the adrenaline oxidation occurs via the adrenochrome pathway .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to enhance recovery from radiation-induced leukopenia . This suggests that this compound may have a role in cellular recovery processes following radiation exposure .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It is involved in the oxidation of adrenaline, which is a key biochemical reaction
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to enhance recovery from radiation-induced leukopenia This suggests that it may have long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to enhance recovery from radiation-induced leukopenia in rabbits
Metabolic Pathways
This compound is involved in the oxidation of adrenaline, which is a key metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Adrenochrome monoaminoguanidine mesilate can be synthesized by reacting adrenochrome with aminoguanidine in the presence of an acid. One method involves mixing aminoguanidine nitrate, nitric acid, and water with an aqueous solution of adrenochrome . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, adrenochrome is often prepared by oxidizing adrenaline or its salts with oxidizing agents such as persulfates . The resulting adrenochrome is then reacted with aminoguanidine to produce this compound. This process is optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Adrenochrome monoaminoguanidine mesilate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Persulfates, silver oxide.
Reducing Agents: Acetic acid, zinc.
Acids: Nitric acid.
Major Products:
Adrenochrome: Produced by the oxidation of adrenaline.
This compound: Produced by the reaction of adrenochrome with aminoguanidine.
Scientific Research Applications
Adrenochrome monoaminoguanidine mesilate has several scientific research applications:
Radioprotective Effects: It has been shown to enhance recovery from radiation-induced leukopenia in mice.
Cancer Research: It is being studied for its potential effects on cancer and normal tissue during radiotherapy.
Hematopoietic Progenitor Cell Survival: It has been found to increase the survival of hematopoietic progenitor cells in irradiated mice.
Comparison with Similar Compounds
Adrenochrome: The parent compound, produced by the oxidation of adrenaline.
Carbazochrome: A semicarbazide derivative of adrenochrome, used as a hemostatic agent.
Uniqueness: Adrenochrome monoaminoguanidine mesilate is unique due to its combined hemostatic and radioprotective properties. Unlike adrenochrome and carbazochrome, it has shown potential in enhancing the survival of hematopoietic progenitor cells and protecting against radiation-induced damage .
Properties
CAS No. |
4009-68-1 |
|---|---|
Molecular Formula |
C12H18N4O5S |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
1-[(3,6-dihydroxy-1-methyl-2,3-dihydro-1H-inden-5-yl)imino]guanidine;methanesulfonic acid |
InChI |
InChI=1S/C11H14N4O2.CH4O3S/c1-5-2-9(16)7-3-8(14-15-11(12)13)10(17)4-6(5)7;1-5(2,3)4/h3-5,9,16-17H,2H2,1H3,(H3,12,13);1H3,(H,2,3,4) |
InChI Key |
BILXMHZJNCPMDS-UHFFFAOYSA-N |
SMILES |
CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O.CS(=O)(=O)O |
Isomeric SMILES |
CN1CC(C2=C/C(=N/N=C(N)N)/C(=O)C=C21)O.CS(=O)(=O)O |
Canonical SMILES |
CC1CC(C2=CC(=C(C=C12)O)N=NC(=N)N)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-Peest, Adchnon S, Adrenochrome guanylhydrazone mesilate, Adrenochrome Monoaminoguanidine Mesilate, Adrenochrome monoguanylhydrazone methanesulfonate, S-Adchnon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



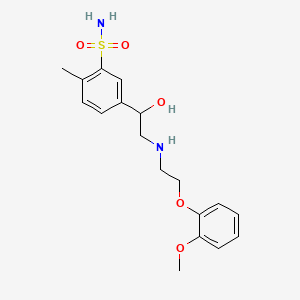
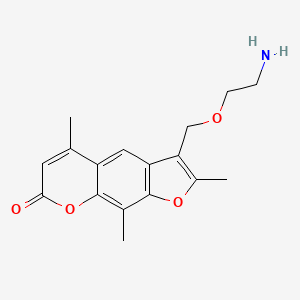
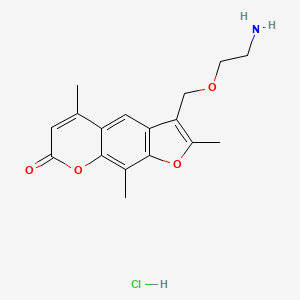
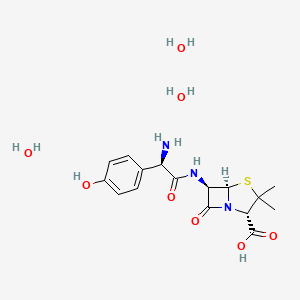
![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)
